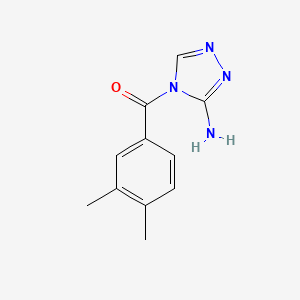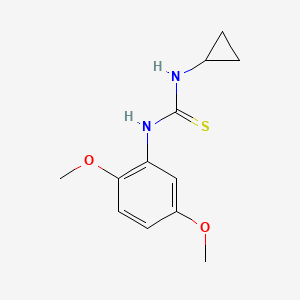
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea (CDPTU) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiourea derivative that has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to act as an antagonist of the NMDA receptor, which plays a key role in the regulation of neuronal activity in the brain. By blocking the activity of this receptor, N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea may be able to modulate the activity of certain ion channels and reduce the severity of seizures and chronic pain.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, as well as to reduce the perception of pain in animal models of chronic pain. Additionally, N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea as a research tool is its ability to modulate the activity of ion channels in the brain without causing significant toxicity or side effects. Additionally, N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to be relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one limitation of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea. One area of interest is its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on certain cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea and its potential use in the treatment of epilepsy and chronic pain. Finally, there is potential for the development of more potent derivatives of N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea that may be more effective in certain experiments.
Métodos De Síntesis
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxyaniline with cyclopropyl isocyanate, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have a variety of potential scientific research applications. It has been studied for its potential use in the treatment of cancer, as well as for its ability to modulate the activity of certain ion channels in the brain. Additionally, N-cyclopropyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-15-9-5-6-11(16-2)10(7-9)14-12(17)13-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUSLVGITWHLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-{[(4-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5829586.png)
![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)
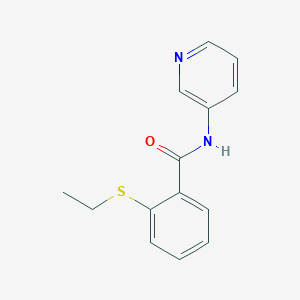
![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)

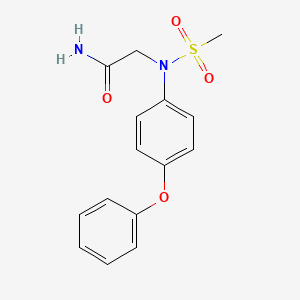
![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)
![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)
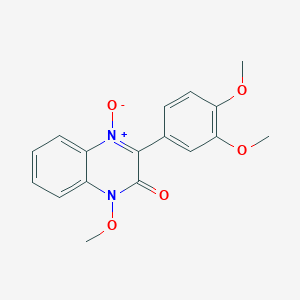
![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)


